molecular formula C9H13N3 B6470226 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole CAS No. 2523217-06-1

4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole

Cat. No.: B6470226
CAS No.: 2523217-06-1
M. Wt: 163.22 g/mol
InChI Key: CUECARLCHHAAGQ-UHFFFAOYSA-N
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Description

The compound “4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a five-membered 1,2,3-triazole ring substituted at the 4-position with a cyclopropyl group and at the 1-position with a cyclopropylmethyl group .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon between the nitrogens .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the triazole ring could contribute to its polarity and potentially its ability to participate in hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Triazoles are often used in medicinal chemistry and have been found to exhibit a wide range of biological activities .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

4-cyclopropyl-1-(cyclopropylmethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-7(1)5-12-6-9(10-11-12)8-3-4-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUECARLCHHAAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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